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molecular formula C8H9NO4 B181224 2,4-Dimethoxy-1-nitrobenzene CAS No. 4920-84-7

2,4-Dimethoxy-1-nitrobenzene

Cat. No. B181224
M. Wt: 183.16 g/mol
InChI Key: XXWIYOBCHKCWNT-UHFFFAOYSA-N
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Patent
US07381728B2

Procedure details

1,3-Dimethoxy-4-nitrobenzene (5.0 g, 27 mmol) in chloroform (50 ml) at 0° C., was treated with a solution of bromine (1.68 ml, 33 mmol) in chloroform (50 ml). The solution was stirred with warming to room temperature for 4 hours, washed with 10% sodium thiosulfate solution and brine then dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was used without further purification (D17). MS (ES+) m/e 262/264 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[C:5]([O:12][CH3:13])[CH:4]=1.[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][C:8]1[CH:7]=[C:6]([N+:9]([O-:11])=[O:10])[C:5]([O:12][CH3:13])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
1.68 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% sodium thiosulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification (D17)

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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